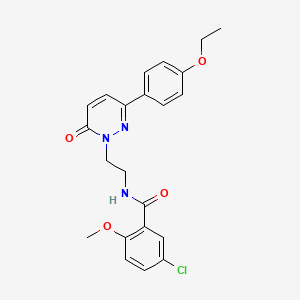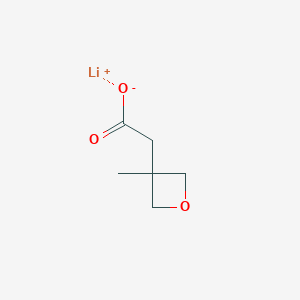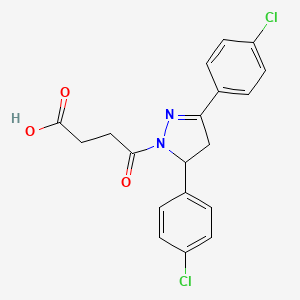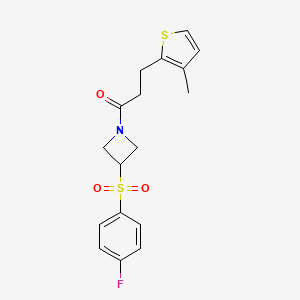![molecular formula C13H13ClN2 B2637803 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole CAS No. 956964-62-8](/img/structure/B2637803.png)
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, two methyl groups, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-chloro-1,3-dimethylpyrazole with a suitable phenylethenyl derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds. Substitution reactions can result in a variety of new derivatives with different functional groups.
Scientific Research Applications
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-1,3-dimethyl-1H-pyrazole: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
4-[(E)-2-phenylethenyl]-1H-pyrazole: Lacks both the chlorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
The presence of both the chlorine atom and the phenylethenyl group in 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole makes it unique compared to its analogs. These substituents contribute to its specific chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-10-12(13(14)16(2)15-10)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXSLOZNIIRCP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2637721.png)
![2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B2637723.png)


![Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate](/img/structure/B2637727.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)
![1,3,5-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2637732.png)
![2,4-dimethoxy-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2637733.png)


![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2637741.png)
